The synthesis of 2-Azido-p3A3 can be achieved through several methods. One common approach is via the diazotization of 2-amino derivatives followed by treatment with sodium azide. This method allows for the selective introduction of the azido group into the desired position on the nucleoside backbone.
This synthesis method has been optimized for yield and purity, making it an effective route for producing 2-Azido-p3A3 in laboratory settings .
The molecular structure of 2-Azido-p3A3 can be represented as follows:
2-Azido-p3A3 participates in several important chemical reactions due to its azido functionality:
These reactions are often conducted under mild conditions, making them suitable for sensitive biological applications .
The mechanism of action for 2-Azido-p3A3 primarily revolves around its ability to form covalent bonds with other molecules through its azido group. This property is exploited in bioconjugation techniques where it can selectively label proteins or nucleic acids.
Relevant data indicates that these properties make 2-Azido-p3A3 a versatile tool in synthetic chemistry and molecular biology .
2-Azido-p3A3 has several scientific applications:
These applications highlight its significance in advancing research across various fields including medicinal chemistry, molecular biology, and materials science .
2-Azido-p3A3 is a chemically modified trinucleotide with the molecular formula C₃₅H₆₀N₇O₁₈P₃S [5]. This formula reflects the integration of three adenosine units interconnected by phosphodiester linkages, with each adenosine bearing an azido (–N₃) modification at the 2'-position of the ribose sugar. The compound has a calculated molecular weight of 1,031.91 g/mol, though experimental validation of this mass is not explicitly documented in the available literature [5].
The atomic composition underscores significant nitrogen enrichment due to three azide groups (contributing N₇ in total), alongside phosphorus from the triphosphate moiety. A sulfur atom is also present, likely originating from a sulfonyl or phosphorothioate component introduced during synthesis [5]. This modification distinguishes it from natural oligoadenylates, which lack non-canonical azido and sulfur functionalities.
Table 1: Atomic Composition of 2-Azido-p3A3
Element | Count | Role |
---|---|---|
Carbon (C) | 35 | Ribose, adenine base, linker groups |
Hydrogen (H) | 60 | Saturated positions in ribose/linkers |
Nitrogen (N) | 7 | Adenine bases + azide groups |
Oxygen (O) | 18 | Phosphodiester bonds, ribose |
Phosphorus (P) | 3 | Triphosphate "p3" core |
Sulfur (S) | 1 | Likely from synthesis reagent |
The systematic IUPAC name for 2-Azido-p3A3 is 5'-O-triphosphoryl-2-azidoadenylyl-(2'-5')-2-azidoadenylyl-(2'-5')-2-azidoadenosine [5]. This name explicitly defines:
Common synonyms include:
The compound is identified under the CAS registry number 117146-00-6, which facilitates unambiguous chemical indexing [5]. Its high hydrophilicity is evidenced by an XLogP3 value of -7.9, consistent with the polarity introduced by azide groups and the polyphosphate backbone [5].
Table 2: Nomenclature and Key Identifiers
Classification | Identifier |
---|---|
Systematic Name | 5'-O-triphosphoryl-2-azidoadenylyl-(2'-5')-2-azidoadenylyl-(2'-5')-2-azidoadenosine |
Common Abbreviation | 2-Azido-p3A3 |
CAS Registry No. | 117146-00-6 |
XLogP3 (Hydrophilicity) | -7.9 |
Direct crystallographic data for 2-Azido-p3A3 is absent in the surveyed literature. However, inferences about its conformational behavior can be drawn from structural studies on analogous azido-modified nucleic acids:
Despite the absence of a solved crystal structure, these data imply that 2-Azido-p3A3 maintains a helical topology compatible with natural 2'-5' oligoadenylate binding pockets.
2-Azido-p3A3 diverges from natural 2'-5' oligoadenylates (p3A3) in three key aspects:
Table 3: Functional Comparison with Natural p3A3
Property | 2-Azido-p3A3 | Natural p3A3 |
---|---|---|
2'-Group | –N₃ (azido) | –OH (hydroxyl) |
RNase L Activation | Retains high affinity (analog data) [1] | Native activator |
Nuclease Resistance | Enhanced (inferred from 2'-azido RNA) [4] | Low |
Chemical Reactivity | Bioorthogonal (CuAAC/SPAAC) [4] | None beyond metabolic turnover |
Molecular Weight | 1,031.91 g/mol (C₃₅H₆₀N₇O₁₈P₃S) [5] | ~1,000 g/mol (varies by salt form) |
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